molecular formula C19H19N3O4 B14948923 Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate

Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate

Cat. No.: B14948923
M. Wt: 353.4 g/mol
InChI Key: PTUVZRBBTKKTIZ-UHFFFAOYSA-N
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Description

Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxadiazole ring fused with a pyridine ring, along with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetate
  • Ethyl (5-(2-thienyl)-1,3,4-oxadiazol-2-yl)acetate
  • Ethyl (5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetate

Uniqueness

Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. The methoxyphenyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C19H19N3O4/c1-5-25-19(23)15-10-14(11(2)20-12(15)3)18-22-21-17(26-18)13-8-6-7-9-16(13)24-4/h6-10H,5H2,1-4H3

InChI Key

PTUVZRBBTKKTIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3OC)C)C

Origin of Product

United States

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